

# Cathepsin B in neurological diseases and neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Cathepsin B in Neurological Diseases and Neuroinflammation

Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cathepsin B (CTSB), a lysosomal cysteine protease, is emerging as a critical player in the pathophysiology of a range of neurological diseases.[1][2] Traditionally known for its role in protein turnover within lysosomes, its dysregulation and mislocalization are now implicated in key pathological processes including neuroinflammation, protein aggregation, apoptosis, and blood-brain barrier disruption.[1][3][4][5] This technical guide provides a comprehensive overview of the role of CTSB in Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, and traumatic brain injury. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved, serving as a vital resource for researchers and drug developers targeting CTSB in the central nervous system.

## The Dual Role of Cathepsin B in the CNS

Cathepsin B is ubiquitously expressed in the brain and is the most abundant cathepsin in this region.[1][6] Under physiological conditions, it resides within the acidic environment of lysosomes, contributing to cellular homeostasis through the degradation of cellular waste.[6] However, in pathological states, lysosomal membrane permeabilization can lead to the leakage of CTSB into the cytosol.[7][8] In the neutral pH of the cytosol, CTSB can retain some of its



proteolytic activity, cleaving specific substrates that trigger detrimental downstream cascades, including apoptosis and inflammation.[1][5] This duality—a homeostatic regulator within lysosomes and a pathogenic mediator in the cytosol—makes CTSB a complex and compelling therapeutic target.

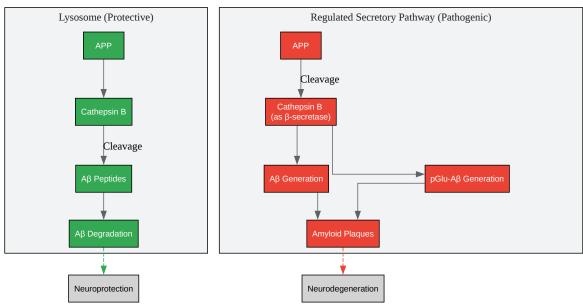
## Cathepsin B in Alzheimer's Disease (AD)

In AD, CTSB has a multifaceted role, contributing to both the generation and clearance of amyloid-beta (A $\beta$ ), the primary component of senile plaques.[9][10]

## **Signaling Pathways and Pathogenic Mechanisms**

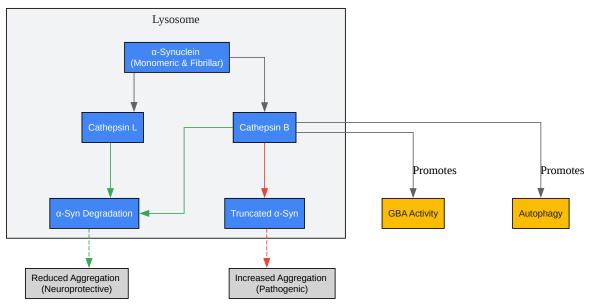
CTSB can function as a  $\beta$ -secretase, cleaving the Amyloid Precursor Protein (APP) to generate A $\beta$ .[9][11] It is also involved in producing a particularly neurotoxic, N-terminally truncated form of A $\beta$  called pyroglutamate A $\beta$  (pGlu-A $\beta$ ).[9][11] Conversely, CTSB can also degrade A $\beta$  peptides, particularly A $\beta$ 1-42, within the lysosome, suggesting a neuroprotective function.[3][11] The balance between these activities is likely context-dependent.[10] Furthermore, cytosolic CTSB can activate inflammatory pathways and trigger apoptosis in neurons, contributing to the progressive neurodegeneration seen in AD.[3][9]





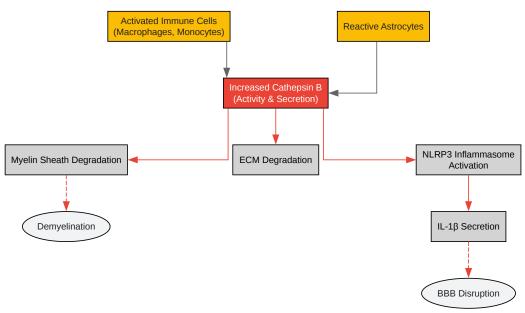
Cathepsin B's Dual Role in Alzheimer's Disease





Cathepsin B in  $\alpha$ -Synuclein Clearance





Cathepsin B in Multiple Sclerosis Pathogenesis

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- To cite this document: BenchChem. [Cathepsin B in neurological diseases and neuroinflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258555#cathepsin-b-in-neurological-diseases-and-neuroinflammation]

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